molecular formula C26H27N3O6 B1678740 Nicardipine pyridine metabolite II CAS No. 59875-58-0

Nicardipine pyridine metabolite II

Cat. No. B1678740
CAS RN: 59875-58-0
M. Wt: 477.5 g/mol
InChI Key: GROZWIBBDLLXKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicardipine pyridine metabolite II is a chemical compound . It is a type of chemical entity and a subclass of a chemical compound . Its chemical formula is C26H27N3O6 . The mass of this compound is 477.509 dalton .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a chemical formula of C26H27N3O6 . The exact mass of this compound is 477.19 and the molecular weight is 477.517 . More detailed structural analysis or 3D structure information is not available in the retrieved resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the available literature. The chemical formula is C26H27N3O6 and the molecular weight is 477.517 .

Scientific Research Applications

Inhibition of Human Cytochrome P450 Enzymes

Nicardipine, among other 1,4-dihydropyridine calcium antagonists, has been studied for its inhibitory effects on human cytochrome P450 (CYP) isoform-dependent reactions. This research is pivotal in predicting drug interactions and understanding the metabolic pathways influenced by Nicardipine in the liver. The study indicates that Nicardipine inhibits several CYP isoforms, suggesting its potential impact on the metabolism of other drugs processed by these enzymes (Katoh et al., 2000).

Impact on Vascular Endothelial Cells

Research on Nicardipine hydrochloride's effect on human vascular endothelial cells provides insights into the cellular mechanisms underlying its pharmacological actions. It has been found to induce autophagic cell death, which could contribute to its effects on vascular health and treatment implications for vascular-related diseases (Ochi et al., 2015).

Cerebrovascular Disease Applications

A review of controlled clinical studies on Nicardipine's use in cerebrovascular diseases highlights its effectiveness and safety. Notably, its utility in managing subarachnoid hemorrhage and preventing cerebral vasospasm demonstrates its significant role in neurovascular care, supporting its therapeutic potential beyond hypertension management (Amenta et al., 2009).

Hepatic Cytochrome P450 Induction

Further investigation into Nicardipine's effects on hepatic cytochrome P450 isoforms in hypertensive rats has revealed its ability to increase the expressions and activities of specific CYP enzymes. This finding is critical for understanding the drug's broader metabolic impacts and its interaction with other medications (Miyajima et al., 2007).

Anti-Neuroinflammatory Effects

Research into Nicardipine's effects on microglial activation and neuroinflammation reveals its potential neuroprotective properties. By inhibiting microglial cell migration and reducing the release of pro-inflammatory mediators, Nicardipine could offer therapeutic benefits in inflammation-related neurodegenerative diseases (Huang et al., 2014).

Mechanism of Action

Target of Action

Nicardipine, the parent compound of Npm-II, is a dihydropyridine calcium-channel blocker . It primarily targets the calcium channels in the cell membrane, specifically the slow channels or select voltage-sensitive areas of vascular smooth muscle and myocardium . These targets play a crucial role in regulating the influx of calcium ions, which is essential for various cellular functions, including muscle contraction and neurotransmitter release .

Mode of Action

Npm-II, similar to Nicardipine, likely interacts with its targets by inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition could occur through various mechanisms, such as deforming the channel, inhibiting ion-control gating mechanisms, or interfering with the release of calcium from the sarcoplasmic reticulum . The result is a relaxation of coronary vascular smooth muscle and coronary vasodilation, which increases myocardial oxygen delivery .

Biochemical Pathways

The biochemical pathways affected by Npm-II are likely similar to those of Nicardipine. As a calcium channel blocker, Npm-II would impact the calcium-dependent signaling pathways. By inhibiting calcium influx, it can modulate the contraction and dilation of blood vessels, affecting blood pressure and heart rate . Furthermore, Npm-II has been identified as a putative inhibitor of the embryonic ectoderm development (EED) protein, which is involved in noncanonical EZH2 signaling .

Pharmacokinetics

Nicardipine is rapidly and extensively metabolized following oral administration, with a large first-pass effect . It is predominantly metabolized in the liver, with the rate-limiting factor being blood supply to the liver . Given that Npm-II is a metabolite of Nicardipine, it is likely that similar ADME (Absorption, Distribution, Metabolism, Excretion) properties apply.

Result of Action

The molecular and cellular effects of Npm-II’s action are likely to be similar to those of Nicardipine. By blocking calcium channels, Npm-II can cause relaxation of coronary vascular smooth muscle, leading to coronary vasodilation . This can increase myocardial oxygen delivery, which is beneficial in conditions like angina pectoris . Additionally, Npm-II has been shown to have high selectivity and potency against chemoresistant prostate cancer cells, inducing apoptosis and cell cycle arrest .

Action Environment

The action, efficacy, and stability of Npm-II can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions . Additionally, individual patient characteristics, such as age, sex, liver function, and kidney function, can also impact the pharmacokinetics and pharmacodynamics of Npm-II . More research is needed to fully understand how these and other environmental factors influence the action of Npm-II.

Biochemical Analysis

Biochemical Properties

Nicardipine pyridine metabolite II interacts with various enzymes, proteins, and other biomolecules. As a metabolite of Nicardipine, it shares some of the biochemical properties of its parent compound. Nicardipine is known to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This interaction with calcium channels is likely to be a key aspect of the biochemical role of this compound.

Cellular Effects

The effects of this compound on cells are largely derived from its parent compound, Nicardipine. Nicardipine has been shown to have high selectivity and potency against chemoresistant prostate cancer cells, inducing apoptosis and cell cycle arrest . It’s plausible that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Studies on Nicardipine suggest that it acts as an antagonist of calcium influx through the slow channel of the cell membrane . It’s possible that this compound shares this mechanism of action.

Temporal Effects in Laboratory Settings

Nicardipine has been shown to cause dose-related reductions in systolic and diastolic blood pressure and an increased heart rate

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Nicardipine has been shown to have profound decreases in blood pressure in animal models of hypertension .

Metabolic Pathways

Nicardipine is known to be rapidly and extensively metabolised, predominantly in the liver . It’s plausible that this compound is involved in similar metabolic pathways.

Transport and Distribution

Given that Nicardipine is known to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes , it’s plausible that this compound may have similar transport and distribution characteristics.

properties

IUPAC Name

3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15H,13-14,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROZWIBBDLLXKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208592
Record name Nicardipine pyridine metabolite II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59875-58-0
Record name Nicardipine pyridine metabolite II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059875580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicardipine pyridine metabolite II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dehydro Nicardipine (Freebase)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8XP54WU6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nicardipine pyridine metabolite II
Reactant of Route 2
Reactant of Route 2
Nicardipine pyridine metabolite II
Reactant of Route 3
Reactant of Route 3
Nicardipine pyridine metabolite II
Reactant of Route 4
Reactant of Route 4
Nicardipine pyridine metabolite II
Reactant of Route 5
Reactant of Route 5
Nicardipine pyridine metabolite II
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Nicardipine pyridine metabolite II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.